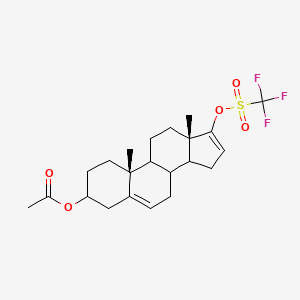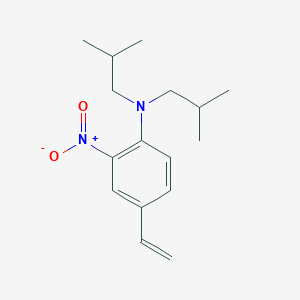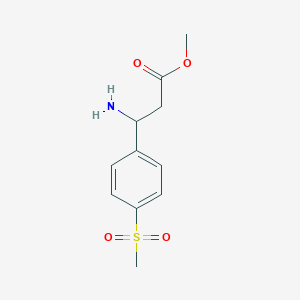![molecular formula C7H2Cl2F3N3 B14800028 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, material science, and other fields. The presence of chlorine and trifluoromethyl groups in its structure enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid leads to the formation of pyrazolo[1,5-A]pyrimidines . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent and enzymatic inhibitor.
Material Science: The compound’s photophysical properties make it suitable for use in optical applications.
Biological Research: It is used in the study of intracellular processes and bioimaging applications.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrazolo[1,5-A]pyrimidine derivatives have been identified as CDK2 inhibitors, which target tumor cells selectively . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Difluoromethylpyrazolo[1,5-A]pyrimidine: Similar in structure but with difluoromethyl groups instead of trifluoromethyl.
5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine: Similar in structure but with a methyl group instead of a trifluoromethyl.
Uniqueness
5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of substituents is not commonly found in other pyrazolo[1,5-A]pyrimidine derivatives, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H2Cl2F3N3 |
|---|---|
Poids moléculaire |
256.01 g/mol |
Nom IUPAC |
5,7-dichloro-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-4-1-5(9)15-6(14-4)3(2-13-15)7(10,11)12/h1-2H |
Clé InChI |
FJGOAWVVLZSWIR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=C(C=N2)C(F)(F)F)N=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}propanedinitrile](/img/structure/B14799947.png)

![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)

![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)
![[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)
![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)

![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)

![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)
